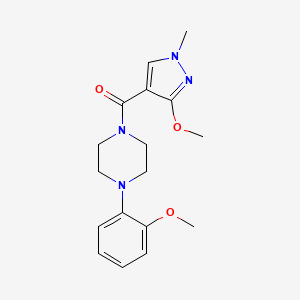

![molecular formula C16H13N3O3 B6483173 N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-83-6](/img/structure/B6483173.png)

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are important classes of chemical compounds with diverse biological activities . They can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons .

Synthesis Analysis

The synthesis of these compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

Quantitative structure-activity relationship (QSAR) modelling can be performed on these compounds to predict their biological activities against various pathogens . The structure of the compounds is accurately drawn and optimized using software at DFT level of theory with B3LYP/6-31G** basis set in a vacuum .Chemical Reactions Analysis

The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques . For instance, the energies of frontier molecular orbitals can be computed to understand the global reactivity and charge transfer property of the compound .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide:

Anticancer Activity

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Research has indicated that compounds with similar structures can induce apoptosis and inhibit angiogenesis, making them promising candidates for cancer therapy .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli , B. mycoides , and C. albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide . It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses like HIV and influenza . Its ability to interfere with viral replication and inhibit viral enzymes makes it a promising candidate for antiviral drug development. Further research is ongoing to explore its full potential in this field .

Antioxidant Properties

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: has demonstrated strong antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage. This property is beneficial in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and inflammation. Its neuroprotective effects make it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s . It works by modulating signaling pathways involved in cell survival and apoptosis .

Antidiabetic Potential

Research has indicated that N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide may have antidiabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels. This makes it a potential candidate for the development of new treatments for diabetes and related metabolic disorders .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may interact with proteins or enzymes essential for the survival and replication of this bacterium.

Mode of Action

These interactions may lead to conformational changes in the target protein, thereby inhibiting its function .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and low toxicity, suggesting that this compound may also possess favorable pharmacokinetic properties .

Result of Action

Given its potential anti-tubercular activity, it may inhibit the growth and replication of mycobacterium tuberculosis, leading to the death of the bacterium .

properties

IUPAC Name |

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-9-2-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-10(4-6-11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNNZSVJPYPEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)

![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B6483094.png)

![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)

![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)

![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)

![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)

![5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483180.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)